molecular formula C11H10FNO3 B1307799 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 618070-30-7

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B1307799
M. Wt: 223.2 g/mol
InChI Key: GKKWONDBUXUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid" is a fluorinated organic molecule that is structurally related to various pharmacologically active compounds. The presence of the fluorophenyl group and the pyrrolidine ring suggests potential biological activity, which is a common theme in the synthesis of antibacterial agents and other medicinal compounds .

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine carboxylic acid derivatives often involves multicomponent reactions or cyclization processes. For instance, the synthesis of similar compounds has been achieved through reactions involving chloro- or ethylsulfonyl-substituted carboxylic acids and cyclic amines such as 3-aminopyrrolidine . Another method includes the Dieckmann-type cyclization starting from dichloro-fluoronicotinic acid derivatives . These methods highlight the versatility and complexity of synthesizing fluorinated pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a fluorophenyl moiety. The stereochemistry of such compounds can be crucial for their biological activity, as seen in the stereoselective preparation of fluoro-carboxylic acid derivatives . The crystal structure of a related compound shows a planar conformation except for the pyrrolidin ring, which adopts an envelope conformation, indicating the potential for diverse molecular geometries within this class of compounds .

Chemical Reactions Analysis

Fluorinated pyrrolidine carboxylic acids can undergo various chemical reactions, including lactonization with electrophiles , condensation to form hydrazones , and reactions with amines to form antibacterial agents . The reactivity of the fluorine atom can lead to the formation of both mono and gem-difluorolactones, demonstrating the unique behavior of electrophilic fluorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolidine carboxylic acids are influenced by the presence of the fluorine atom, which can affect the acidity of the carboxylic acid group and the overall molecular polarity. The compounds in this class are often characterized by various spectroscopic methods, including IR, NMR, and MS, to determine their structure and purity . The fluorophenyl group can also confer unique photophysical properties, as seen in the spectrophotofluorometric analysis of a related compound .

Scientific Research Applications

Antibacterial Activity

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives have been explored for their antibacterial properties. For instance, derivatives like arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibit significant antibacterial potency. The presence of a fluorine atom and substituted amino groups enhances their in vitro antibacterial effectiveness (Chu et al., 1986).

Anticancer Activity

There's emerging interest in using these compounds for cancer treatment. A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are potent and selective Met kinase inhibitors, demonstrated their efficacy in tumor stasis in a gastric carcinoma model, indicating potential as anticancer agents (Schroeder et al., 2009).

Chemical Synthesis and Characterization

Synthesis and characterization of related compounds have been a significant area of research. For example, the asymmetric synthesis of (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid has been described, showcasing methods for producing these compounds with specific structural configurations (Huang et al., 2010).

Fluorescence and Sensory Applications

Compounds containing 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid structures have been utilized in fluorescence-based applications. A study on a heteroatom-containing organic fluorophore, which exhibits fluorescence changes upon protonation and deprotonation, exemplifies its use in fluorescent pH sensors (Yang et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, 4-Fluorophenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the use and study of “1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid” are not specified in the sources I found .

properties

IUPAC Name

1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWONDBUXUCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400395
Record name 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

CAS RN

618070-30-7
Record name 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618070-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidine carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6,6-dimethyl-5,7-dioxaspiro[2,5]-octane-4,8-dione (1.02 g, 6.0 mmol, Aldrich) in 3 mL of DMF was added 4-fluorobenzenamine (666 mg, 6.0 mmol, Aldrich). The reaction mixture was stirred at rt overnight. The reaction mixture was poured into cold water (10 mL). The precipitate that formed was collected by filtration, washed with water, and dried under vacuum to afford the desired product (980 mg, 73%) as a tan solid. MS(ESI+) m/z 224.3 (M+H)+.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
666 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of 6,6-dimethyl-5,7-dioxaspiro[2.5]-octane-4,8-dione (Aldrich, 51 mg, 0.3 mmol) in DMF (0.5 mL) at room temperature was added 4-fluoroaniline (Aldrich, 33 mg, 0.3 mmol). The reaction mixture was heated at 90° C. for 2 h, cooled to room temperature, and used directly in the next step.
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
H Hu, F Chen, Y Dong, Y Liu, P Gong - Bioorganic Chemistry, 2020 - Elsevier
Owing to the low efficacy and acquired resistance in clinical trials of c-Met inhibitors, based on the synergistic effects between c-Met and HDAC, novel c-Met and HDAC dual inhibitors …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.